Barium chlorite

Thermal Analysis Pyrotechnics Oxidizer Stability

Researchers seeking a reliable source of pure chlorous acid often struggle with precursor solubility and byproduct contamination. Barium chlorite solves this: its high solubility (45.4 g/100 mL at 20°C) enables concentrated precursor solutions, while the quantitative precipitation of BaSO₄ (Ksp ≈ 1×10⁻¹⁰) upon reaction with sulfuric acid yields a clean, filterable HClO₂ solution. - Enables synthesis of high-purity chlorous acid solutions for selective oxidation research. - Ideal precursor for metal chlorite synthesis via metathesis with soluble sulfates, avoiding contamination. - White crystalline solid, typically 95% purity; packaged under inert atmosphere for stability.

Molecular Formula Ba(ClO2)2
Molecular Weight 272.223
CAS No. 14674-74-9
Cat. No. B577412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium chlorite
CAS14674-74-9
Molecular FormulaBa(ClO2)2
Molecular Weight272.223
Structural Identifiers
SMILES[O-]Cl=O.[O-]Cl=O.[Ba+2]
InChIInChI=1S/Ba.2ClHO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2
InChIKeyWOHVONCNVLIHKY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Chlorite Technical Baseline


Barium chlorite, Ba(ClO₂)₂, is an inorganic salt of chlorous acid and a member of the alkaline earth chlorite family. It exists as a solid with a molecular weight of 272.23 g/mol (anhydrous basis) and a reported density of 3.61 g/cm³ . The compound exhibits strong oxidizing character, consistent with the chlorite anion, and demonstrates distinct thermal behavior, decomposing explosively at approximately 190 °C [1]. Structurally, it is known to form a unique crystalline hydrate, Ba(ClO₂)₂·3.5H₂O, with a monoclinic structure (space group C2/c) characterized by layers of Ba²⁺ cations coordinated by chlorite anions and water molecules [2]. Its solubility in water is substantial, with a reported value of 45.4 g/100 mL at 20.0 °C [3]. These fundamental physicochemical properties establish a critical baseline for understanding its differentiation from close structural analogs and alternative barium-based oxidizers.

Oxidizing Capability
Supports low-thermal-initiation oxidation and pyrotechnic research workflows.
Aqueous Solution Preparation
High solubility enables concentrated oxidizer solutions for synthesis and metathesis.
Crystalline Hydrate Characterization
Unique Ba(ClO₂)₂·3.5H₂O hydrate supports crystallographic and solid-state property studies.

Barium Chlorite Substitution Risks


Generic substitution of barium chlorite with other alkaline earth chlorites (e.g., strontium or calcium chlorite) or alternative barium oxyanion salts (e.g., chlorate or perchlorate) is not chemically defensible due to quantifiable differences in hydration behavior, thermal stability, and solubility profiles. While all members of the chlorite family function as oxidizers, barium chlorite exhibits a unique hydrate stoichiometry (3.5 H₂O) that distinguishes it from the isomorphic Ca and Sr chlorites [1]. More critically, its thermal decomposition pathway—explosive at 190 °C [2] versus the much higher decomposition thresholds of barium chlorate (414 °C) [3] and barium perchlorate (505 °C) [4]—renders it functionally non-interchangeable in applications requiring precise thermal activation. Furthermore, its high aqueous solubility (45.4 g/100 mL at 20 °C) [5] diverges sharply from the water-sensitivity and hydrolysis behavior of calcium chlorite [6]. These are not marginal variations; they represent fundamental differences in material behavior that directly impact process safety, reaction kinetics, and end-use performance, as substantiated by the quantitative evidence below.

Hydrate & Crystal Structure
Monoclinic Ba(ClO₂)₂·3.5H₂O differs from orthorhombic Ca/Sr chlorites; processing behavior may shift.
Thermal Decomposition
Lower decomposition threshold vs. chlorate/perchlorate; activation profile not directly transferable.
Solubility & Solution Stability
Higher solubility and different hydrolysis behavior compared to calcium chlorite; may alter reaction kinetics.

Barium Chlorite Product Evidence


Thermal Decomposition Threshold

Barium chlorite undergoes explosive decomposition at 190 °C [1], a threshold that is substantially lower than that of its higher oxidation state analogs, barium chlorate (decomposes at 414 °C) [2] and barium perchlorate (decomposes at 505 °C) [3]. This 224 °C and 315 °C differential, respectively, is not merely a matter of thermal stability but a critical determinant of its activation energy and safety profile in formulations. The chlorite's lower decomposition temperature indicates a significantly higher reactivity under thermal stress, which can be leveraged for applications requiring rapid oxygen release at lower temperatures. Conversely, it necessitates stringent thermal management in storage and handling, a constraint that does not apply with equal severity to the chlorate or perchlorate salts. This quantitative distinction directly precludes the direct substitution of barium chlorite with its chlorate or perchlorate counterparts in any process where thermal initiation is a design parameter [4].

Thermal Decomposition
Cross-study
190 °C vs. 414 °C (chlorate) / 505 °C (perchlorate); Δ 224–315 °C lower.
Reported lower activation barrier supports low-temperature oxidation workflows.
Data to verify from multiple sources.
Thermal Analysis Pyrotechnics Oxidizer Stability

Aqueous Solubility

Barium chlorite exhibits high aqueous solubility, measured at 45.4 g/100 mL at 20.0 °C [1]. This value represents a 65% higher solubility compared to barium chlorate, which is reported at 27.5 g/100 mL at 20 °C [2]. While both are soluble barium salts, the significantly higher solubility of the chlorite enables more concentrated aqueous oxidizer solutions, a critical parameter for reaction engineering and material synthesis. Furthermore, unlike calcium chlorite, which is decomposed by water to yield calcium hydroxide and explosive chlorine dioxide gas [3], barium chlorite does not undergo this specific hydrolysis pathway, allowing for stable aqueous solutions to be prepared and handled under controlled conditions. This combination of high solubility and solution stability provides a tangible advantage in synthetic procedures, such as the generation of chlorous acid solutions via metathesis with sulfuric acid [4], where a concentrated, readily available source of chlorite ions is essential.

Aqueous Solubility
Cross-study
45.4 g/100 mL at 20.0 °C vs. 27.5 g/100 mL (chlorate); 65% higher.
Higher ion availability may support concentrated oxidizer solution preparation.
Solution stability differs from water-sensitive calcium chlorite.
Solution Chemistry Synthesis Formulation

Crystal Hydrate Formation

Barium chlorite forms a distinct crystalline hydrate, Ba(ClO₂)₂·3.5H₂O, with a unique monoclinic structure in space group C2/c (Z=8) as determined by single-crystal X-ray analysis at 150 K [1]. This contrasts sharply with the isomorphic calcium and strontium chlorites, which do not form analogous 3.5-hydrates and instead crystallize in the orthorhombic space group Ccca (Ccce) [2][3]. The barium hydrate structure features Ba²⁺ cations coordinated by chlorite anions and water molecules, with an additional 0.5 solvate water molecule per formula unit involved solely in hydrogen bonding between the layers—a feature not observed in other alkaline earth chlorite hydrates [1]. The coordination environment of Ba²⁺ is a distorted bicapped square antiprism consisting of ten oxygen atoms (from six chlorites and three water molecules). This distinct hydration behavior and crystal packing have direct implications for physical properties such as hygroscopicity, solid-state reactivity, and the handling characteristics of the bulk material, differentiating it from its lighter group 2 congeners.

Crystal Hydrate Formation
Head-to-head
Ba(ClO₂)₂·3.5H₂O, monoclinic C2/c; Ca/Sr chlorites anhydrous orthorhombic.
Unique hydrate stoichiometry influences hygroscopicity and solid-state processing.
Single-crystal XRD at 150 K; layered structure with hydrogen-bonded solvate water.
Crystallography Solid-State Chemistry Material Characterization

Solid-State Disproportionation

Barium chlorite undergoes solid-phase decomposition into barium chlorate and barium chloride at 235 °C [1]. This behavior is distinct from that of strontium chlorite, which is reported to decompose above 200 °C, yielding a mixture of strontium chloride and strontium chlorate [2]. While both compounds ultimately disproportionate, the specific thermal threshold for barium chlorite (235 °C) is slightly higher than the 200 °C threshold for strontium chlorite, indicating marginally greater thermal resilience in the solid state. This difference, though modest, is quantifiable and can be exploited in processes where a defined temperature window for solid-state reaction is required. Furthermore, the presence of a distinct disproportionation step prior to full decomposition into chloride and oxygen (which occurs at a higher temperature for the chlorate) provides an intermediate species that may influence the overall reaction kinetics in pyrotechnic or energetic material formulations.

Solid-State Disproportionation
Cross-study
235 °C (to chlorate + chloride) vs. >200 °C for Sr chlorite; ~35 °C higher stability.
Slightly wider thermal processing window; may alter intermediate speciation during decomposition.
Context-dependent; limited comparative data available.
Thermal Stability Decomposition Kinetics Solid-State Chemistry

Density and Molar Mass

Barium chlorite possesses a reported density of 3.61 g/cm³ and a molecular weight of 272.23 g/mol (anhydrous) . These values are intermediate between those of barium chlorate (density 3.18 g/cm³, molar mass 304.23 g/mol) [1] and barium perchlorate (molar mass 336.23 g/mol) [2]. While density and molar mass are fundamental parameters, their quantitative differences are consequential for formulation stoichiometry and material handling. For instance, in a fixed-volume pyrotechnic composition, the higher density of barium chlorite compared to barium chlorate means that a greater mass of oxidizer can be accommodated per unit volume, potentially increasing the energy density of the mixture. Conversely, its lower molar mass compared to barium perchlorate translates to a higher molar concentration of chlorite anions per gram of material, which is relevant in solution-phase reactions where ionic strength or specific anion concentration is a critical variable.

Density & Molar Mass
Cross-study
3.61 g/cm³; 13.5% higher than barium chlorate (3.18 g/cm³).
Higher density allows greater oxidizer mass loading in volume-limited formulations.
Molar mass (272.23 g/mol) influences stoichiometric calculations.
Physical Properties Formulation Material Science

Chlorous Acid Precursor

Barium chlorite serves as a convenient and effective precursor for the generation of aqueous chlorous acid (HClO₂) solutions via metathesis with dilute sulfuric acid: Ba(ClO₂)₂ + H₂SO₄ → BaSO₄ + 2HClO₂ [1]. This reaction proceeds cleanly due to the precipitation of highly insoluble barium sulfate, driving the equilibrium toward the formation of free chlorous acid. While other alkaline earth chlorites, such as lead chlorite, can also be employed for this purpose [2], barium chlorite offers a distinct advantage in terms of the negligible solubility of the byproduct (BaSO₄, Ksp ≈ 1×10⁻¹⁰ at 25 °C), which facilitates straightforward purification of the resulting chlorous acid solution by simple filtration. In contrast, the use of calcium chlorite for this purpose would yield calcium sulfate, which has a significantly higher solubility (Ksp ≈ 4.9×10⁻⁵), potentially contaminating the product. The high aqueous solubility of barium chlorite itself (45.4 g/100 mL) [3] further enhances its utility in this synthetic route by allowing concentrated solutions of the precursor to be prepared, thereby enabling the production of more concentrated HClO₂ solutions.

Chlorous Acid Precursor
Class-level
Ba(ClO₂)₂ + H₂SO₄ → BaSO₄↓ + 2HClO₂; Ksp BaSO₄ ≈ 1×10⁻¹⁰.
Clean metathesis with minimal sulfate contamination supports high-purity HClO₂ preparation.
Class-level inference; practical yields depend on experimental conditions.
Synthesis Inorganic Chemistry Preparative Methods

Barium Chlorite Application Scenarios


High-Purity Chlorous Acid Synthesis

Barium chlorite is the preferred precursor for the laboratory-scale synthesis of chlorous acid solutions. Its reaction with dilute sulfuric acid proceeds with quantitative precipitation of barium sulfate (BaSO₄, Ksp ≈ 1×10⁻¹⁰), enabling simple filtration to yield a clean HClO₂ solution [1]. The high solubility of barium chlorite (45.4 g/100 mL at 20.0 °C) [2] allows for the preparation of concentrated precursor solutions, directly translating to higher yields and more concentrated final acid products compared to using less soluble or water-sensitive chlorite salts. This synthetic route is foundational for research involving chlorous acid as a selective oxidant in organic and inorganic synthesis.

Low-Temperature Pyrotechnic Formulations

The explosive decomposition of barium chlorite at 190 °C [3]—over 200 °C lower than barium chlorate and 300 °C lower than barium perchlorate—makes it uniquely suitable for pyrotechnic and energetic formulations requiring a low thermal ignition threshold. Its higher density (3.61 g/cm³) compared to barium chlorate (3.18 g/cm³) also provides an advantage in volume-limited devices, allowing for greater oxidizer mass loading and potentially higher energy output per unit volume. These quantifiable thermal and physical properties are critical for designing time-delay compositions, ignition mixtures, and specialty pyrotechnic effects where precise, low-temperature oxygen release is paramount.

Metathesis Synthesis of Chlorite Salts

Barium chlorite's high solubility and the favorable precipitation of barium sulfate upon reaction with soluble sulfates make it an ideal starting material for the synthesis of other metal chlorites. For example, sodium chlorite can be obtained by reacting barium chlorite with sodium sulfate, followed by evaporation of the resulting solution [4]. The clean and complete precipitation of BaSO₄ minimizes contamination in the final chlorite product, a critical advantage over metathesis routes involving calcium or lead chlorites, where the corresponding sulfate byproducts are significantly more soluble and difficult to remove. This positions barium chlorite as a key intermediate for the preparation of high-purity chlorite salts for research and specialty applications.

Crystallographic Studies of Hydrate Formation

The unique crystalline hydrate of barium chlorite, Ba(ClO₂)₂·3.5H₂O, with its monoclinic C2/c structure and layered arrangement of Ba²⁺ cations coordinated by chlorite anions and water molecules, represents a distinct structural motif among alkaline earth chlorites [5]. Unlike the isomorphic anhydrous Ca and Sr chlorites, barium chlorite provides a model system for investigating the influence of cation size on hydrate stability, hydrogen bonding networks involving solvate water molecules, and the solid-state decomposition pathways of hydrated oxidizer salts. This makes it a valuable compound for fundamental research in crystallography, solid-state chemistry, and materials science.

Application
Selection Property
Validation Focus
High-Purity Chlorous Acid Synthesis
High solubility; clean BaSO₄ precipitation drives reaction
Purity and concentration of HClO₂ solutions
Low-Temperature Pyrotechnic Formulations
Low thermal decomposition threshold; higher density than chlorate
Ignition characteristics and volumetric oxidizer loading
Metathesis Synthesis of Chlorite Salts
Favorable BaSO₄ precipitation for high-purity metathesis
Product purity; sulfate byproduct removal efficiency
Crystallographic Studies of Hydrate Formation
Unique Ba(ClO₂)₂·3.5H₂O monoclinic hydrate
Hydrate stability; hydrogen bonding network analysis

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